(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine
Overview
Description
1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, also known as CFPMA, is a synthetic chemical compound with a wide range of uses in the scientific community. It has been studied for its potential applications in medicinal chemistry, drug synthesis, and analytical chemistry, as well as its potential as a novel drug target.
Scientific Research Applications
Biased Agonists for Serotonin 5-HT1A Receptors
A study designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, identifying them as biased agonists of serotonin 5-HT1A receptors, preferring ERK1/2 phosphorylation over other signaling pathways. These derivatives exhibited high affinity for 5-HT1A receptors with significant selectivity against other receptors, suggesting their potential as antidepressant drug candidates due to their robust antidepressant-like activity in in vivo studies (J. Sniecikowska et al., 2019).
Monoamine Oxidase Inhibitors
Another research focused on the alpha-silyl amine derivatives of benzyl-dimethyl-silyl-methanamine, including p-fluoro and p-chloro derivatives, as potent and selective inhibitors of monoamine oxidase B (MAO-B). These findings indicate their potential as anti-Parkinsonian agents due to their selective inhibition of MAO-B, with 4-fluorobenzyl-dimethyl-silyl-methanamine showing the highest potency (C. Danzin et al., 1989).
Central Nervous System Agents
Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] identified derivatives with significant central nervous system depressant activity. These compounds, particularly 1'-[3-(4-Fluorobenzoyl)propyl]-3-(4-fluorophenyl)spiro[isobenzofuran-1(3H),4'-piperidine], demonstrated potency in Sidman avoidance paradigms in rats, suggesting their potential as neuroleptic agents with minimal nonselective dopamine-receptor blocking effects (R. Allen et al., 1978).
Structural and Bioactive Heterocycles
The synthesis and characterization of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, revealed its antiproliferative activity. X-ray diffraction studies confirmed its structure, and the compound showed stability due to inter and intra-molecular hydrogen bonds, highlighting its potential therapeutic applications (S. Benaka Prasad et al., 2018).
Piperidine Derivatives as Corrosion Inhibitors
A study on the corrosion inhibition properties of piperidine derivatives on iron demonstrated the potential of these compounds in industrial applications. Quantum chemical calculations and molecular dynamics simulations identified the derivatives with the highest binding energies and inhibition efficiencies, indicating their effectiveness in protecting against corrosion (S. Kaya et al., 2016).
properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c14-13-6-12(15)4-3-11(13)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEZOEOSDRNJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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